3-(Pyridin-3-yl)propanehydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-2,5-6H,3-4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMOFUDUJDDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634774 | |
| Record name | 3-(Pyridin-3-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320608-52-4 | |
| Record name | 3-(Pyridin-3-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution Within Medicinal Chemistry
The specific historical timeline for the synthesis and initial investigation of 3-(Pyridin-3-yl)propanehydrazide is not extensively documented in readily available academic literature, suggesting it may have emerged as a niche building block or intermediate in broader synthetic campaigns rather than a standalone therapeutic agent with a storied past. Its conceptualization, however, can be understood within the larger historical development of medicinal chemistry, where the strategy of combining known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities has been a long-standing practice. The development of isonicotinic acid hydrazide (isoniazid) in the mid-20th century as a potent antitubercular drug undoubtedly spurred interest in other pyridine-containing hydrazides, creating a fertile ground for the synthesis of a myriad of analogues, including this compound.
Significance of Pyridine and Hydrazide Moieties in Chemical Biology
The academic and industrial interest in 3-(Pyridin-3-yl)propanehydrazide is largely predicated on the well-established and diverse biological roles of its two core components: the pyridine (B92270) ring and the hydrazide functional group.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.govrsc.org Its presence in numerous FDA-approved drugs attests to its versatility and importance. taylorandfrancis.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and aqueous solubility to the molecule. taylorandfrancis.com This feature allows pyridine-containing compounds to interact favorably with biological targets such as enzymes and receptors. taylorandfrancis.com Furthermore, the pyridine nucleus is found in essential biological molecules like the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) coenzymes, highlighting its fundamental role in biological redox reactions. nih.gov The pyridine scaffold is a key component in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govijpsonline.com
The hydrazide moiety (-CONHNH2) is another functional group of great significance in medicinal chemistry. mdpi.comnih.gov Hydrazides are recognized as valuable synthons for the preparation of a wide array of heterocyclic compounds. mdpi.commdpi.com The hydrazide group itself is capable of forming hydrogen bonds and participating in coordination with metal ions, which can be crucial for binding to biological macromolecules. mdpi.comontosight.ai Historically, hydrazides have been integral to the development of important drugs. For instance, isoniazid (B1672263), a hydrazide of isonicotinic acid, remains a cornerstone of tuberculosis treatment. rjptonline.org The hydrazide functional group is also a key feature in several antidepressant and antihypertensive medications. mdpi.com The ability of hydrazides to serve as precursors to hydrazones further expands their utility in drug design, as hydrazones themselves exhibit a broad spectrum of biological activities. mdpi.com
Overview of Research Trajectories for 3 Pyridin 3 Yl Propanehydrazide and Analogues
Established Synthetic Pathways for the Core Structure
The formation of the this compound core structure is primarily achieved through well-established organic reactions. These methods focus on the efficient construction of the hydrazide functional group from a carboxylic acid or its derivatives.
Amidation and Hydrazinolysis Approaches
A principal and widely utilized method for the synthesis of this compound involves a two-step sequence: amidation followed by hydrazinolysis. This approach begins with a 3-(pyridin-3-yl)propanoic acid derivative, typically an ester, which is first converted to an amide and then subsequently reacted with hydrazine (B178648).
The initial step often involves the esterification of 3-(pyridin-3-yl)propanoic acid. For example, the reaction of 3-(pyridin-3-yl)propanoic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst yields the corresponding methyl or ethyl ester. This ester then serves as the substrate for the subsequent hydrazinolysis step.
The crucial hydrazinolysis step involves the reaction of the ester with hydrazine hydrate (B1144303) (N2H4·H2O). This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester with the hydrazinyl group, directly forming the desired this compound. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. A similar approach has been documented for the synthesis of 3-(pyrimidin-2-ylamino)propanehydrazide, where the corresponding methyl ester is treated with hydrazine hydrate. researchgate.net
Catalytic Approaches and Reaction Optimization
While direct catalytic methods for the one-pot synthesis of this compound are not extensively documented in the provided context, catalytic principles are fundamental to the optimization of the synthetic steps involved. For instance, the esterification of the precursor acid is often catalyzed by strong acids.
Furthermore, advancements in catalysis could offer more efficient routes. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been employed for the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives. organic-chemistry.orgnih.gov While not a direct synthesis of the target hydrazide, this highlights the potential for catalytic methods to construct the core pyridine-propane scaffold with high selectivity. organic-chemistry.orgnih.gov Future research may explore the development of catalytic systems for the direct conversion of carboxylic acids to hydrazides, potentially bypassing the need for an intermediate esterification step.
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors and the strategic use of functional group interconversions.
Synthesis of Propanoic Acid Precursors
The primary precursor for the synthesis of this compound is 3-(pyridin-3-yl)propanoic acid. nih.gov This carboxylic acid can be synthesized through various methods. One common approach is the hydrolysis of a corresponding ester, such as ethyl 3-(pyridin-3-yl)propanoate.
Another potential route to 3-(pyridin-3-yl)propanoic acid involves the oxidation of the corresponding alcohol, 3-(pyridin-3-yl)propan-1-ol. nih.gov Standard oxidizing agents can be employed for this transformation.
Functional Group Interconversions for Hydrazide Formation
The conversion of the carboxylic acid functional group of the precursor into the hydrazide group is a critical transformation. As previously mentioned, the most common method is the conversion of the carboxylic acid to an ester, followed by hydrazinolysis. researchgate.net
Alternatively, the carboxylic acid can be activated directly to facilitate the reaction with hydrazine. This can be achieved by converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride or an activated ester. For example, treatment of the carboxylic acid with thionyl chloride (SOCl2) would yield the corresponding acyl chloride, which would readily react with hydrazine to form the hydrazide. fiveable.me
The principles of functional group interconversion are broadly applicable in organic synthesis. vanderbilt.eduyoutube.comimperial.ac.uk For instance, the reduction of amides or nitriles can lead to amines, while the oxidation of alcohols can yield aldehydes or carboxylic acids. imperial.ac.uk These transformations provide a versatile toolbox for chemists to manipulate molecules and achieve the desired target structure.
Synthesis of Specific Heterocyclic Conjugates and Fused Systems
The this compound core is an excellent precursor for synthesizing five-membered heterocyclic rings, particularly 1,3,4-thiadiazoles and 1,3,4-oxadiazoles. These heterocycles are valued in medicinal chemistry as they are often considered to be bioisosteres of amide and ester groups, offering improved metabolic stability.
1 Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazoles from acid hydrazides is a well-established area of heterocyclic chemistry. Several reliable methods can be applied to this compound.
One of the most common methods involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate, which upon heating undergoes dehydrosulfurization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol.
Alternatively, 2-amino-5-substituted-1,3,4-thiadiazoles can be synthesized by first converting the hydrazide to an acylthiosemicarbazide (by reacting with an isothiocyanate or thiosemicarbazide (B42300) itself), followed by cyclization using a dehydrating agent such as concentrated sulfuric acid, polyphosphate ester (PPE), or phosphorus oxychloride (POCl₃).
Table 2: Synthetic Routes to 1,3,4-Thiadiazole Derivatives
| Reagents | Reaction Conditions | Product Type | General Scheme |
|---|---|---|---|
| 1. CS₂ / KOH 2. Acid | Ethanol, Reflux | 5-Substituted-1,3,4-thiadiazole-2-thiol | Formation of a thiadiazole-thiol derivative |
| Thiosemicarbazide, then POCl₃ | Step 1: Reflux Step 2: Heat | 2-Amino-5-substituted-1,3,4-thiadiazole | Formation of an amino-thiadiazole derivative |
2 Oxadiazole Derivatives
Similar to thiadiazoles, 1,3,4-oxadiazoles are readily accessible from hydrazide precursors. The most direct route involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by acylating this compound with an acid chloride or carboxylic acid. The subsequent ring-closing step is promoted by various dehydrating agents, including phosphorus oxychloride (POCl₃), thionyl chloride, or zirconium(IV) chloride.
Another versatile method involves reacting the hydrazide with a one-carbon synthon. For instance, treatment with triethyl orthoformate can yield a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) where one substituent is hydrogen. Furthermore, innovative methods using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) can efficiently cyclize acylthiosemicarbazide intermediates (formed from the hydrazide and an isothiocyanate) into 2-amino-1,3,4-oxadiazoles.
Table 3: Synthetic Routes to 1,3,4-Oxadiazole Derivatives
| Reagents | Reaction Conditions | Product Type | General Scheme |
|---|---|---|---|
| 1. Acyl Chloride (R-COCl) 2. POCl₃ | Step 1: Base Step 2: Heat | 2,5-Disubstituted-1,3,4-oxadiazole | Formation of a disubstituted oxadiazole |
| 1. Isothiocyanate 2. TBTU / DIEA | Step 1: MeOH, RT Step 2: DMF, 50°C | 2-Amino-5-substituted-1,3,4-oxadiazole | Formation of an amino-oxadiazole derivative |
Pyrazole (B372694) Derivatives
The synthesis of pyrazole and pyrazolone (B3327878) derivatives from this compound is a common strategy that typically involves condensation reactions with 1,3-dicarbonyl compounds. nih.govyoutube.com The Knorr pyrazole synthesis, a reaction between a hydrazine and a 1,3-dicarbonyl compound, is a fundamental method for creating the pyrazole ring system. youtube.com
One established method involves reacting this compound with acetylacetone (B45752). This reaction leads to the formation of a pyrazole derivative through a cyclocondensation reaction. researchgate.net Another key reaction is the condensation with ethyl acetoacetate, which results in the corresponding pyrazolone derivative. researchgate.netorientjchem.org These reactions are typically carried out in a suitable solvent like ethanol and may be catalyzed by a base. nih.govorientjchem.org The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
| Reagent | Resulting Derivative Class | Reference |
| Acetylacetone | Pyrazole | researchgate.net |
| Ethyl Acetoacetate | Pyrazolone | researchgate.netorientjchem.org |
Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives can be synthesized from a hydrazinylquinoxaline precursor, which itself can be derived from the reaction of a dichloroquinoxaline with hydrazine hydrate. nih.gov The synthesis of quinoxaline derivatives often involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sphinxsai.comencyclopedia.pub The reaction is frequently conducted in solvents like ethanol or acetic acid. sphinxsai.com For instance, 6-bromo-2-chloro-3-hydrazinylquinoxaline serves as a key intermediate for creating further derivatives. nih.gov Reacting this intermediate with acetylacetone in absolute ethanol yields 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline. nih.gov
| Starting Material | Reagent | Resulting Derivative | Reference |
| 6-bromo-2-chloro-3-hydrazinylquinoxaline | Acetylacetone | 6-Bromo-2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline | nih.gov |
Phthalazine (B143731) Derivatives
The synthesis of phthalazine derivatives often starts with the reaction of a suitable phthalic anhydride (B1165640) with a hydrazine derivative. researchgate.netlongdom.org For example, reacting 3-(pyrimidin-2-ylamino)propanehydrazide with phthalic anhydride yields the corresponding 2-(2-(pyrimidin-2-ylamino)ethyl)phthalazine-1,4-dione. researchgate.net Another route involves the hydrazinolysis of an ester precursor. For instance, 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide is obtained by refluxing ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate with hydrazine hydrate in ethanol. nih.gov This hydrazide can then be used as a precursor for further modifications. nih.gov
| Starting Hydrazide | Reagent | Resulting Derivative | Reference |
| 3-(pyrimidin-2-ylamino)propanehydrazide | Phthalic anhydride | 2-(2-(pyrimidin-2-ylamino)ethyl)phthalazine-1,4-dione | researchgate.net |
| Ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanoate | Hydrazine hydrate | 3-(4-benzyl-1-oxophthalazin-2(1H)-yl) propanehydrazide | nih.gov |
Quinazolinone Derivatives
Quinazolinone derivatives can be synthesized through various routes, often involving the cyclization of an anthranilic acid derivative with an appropriate amine or amide. nih.govorganic-chemistry.org A common method is the reaction of 2-aminobenzamides with amines to yield quinazolinone products. organic-chemistry.org Another approach involves reacting 2-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one with a variety of aldehydes and ketones to produce a series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones. nih.gov
| Precursor | Reagent | Resulting Derivative Class | Reference |
| 2-Aminobenzamide | Amine | Quinazolinone | organic-chemistry.org |
| 2-Hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one | Aldehydes/Ketones | 3-(2-Pyridyl)-2-substituted-quinazolin-4(3H)-one | nih.gov |
Triazole Derivatives
The synthesis of 1,2,4-triazole (B32235) derivatives from hydrazides is a well-established method in heterocyclic chemistry. mdpi.com A common pathway involves the reaction of a hydrazide with carbon disulfide in the presence of a base, followed by cyclization. This leads to the formation of a 5-substituted-4H-1,2,4-triazole-3-thiol. For example, isonicotinic acid hydrazide can be converted to 5-(4-pyridyl)-1,2,4-triazole-3-thione through a two-step process involving reaction with ammonium (B1175870) thiocyanate (B1210189) and subsequent alkaline cyclization. researchgate.net These triazole-thiols can then be alkylated to produce a variety of S-alkylated derivatives. researchgate.netnih.gov
| Starting Hydrazide | Key Reagents | Resulting Derivative | Reference |
| Isonicotinic acid hydrazide | 1. NH4SCN/HCl 2. NaOH | 5-(4-pyridyl)-1,2,4-triazole-3-thione | researchgate.net |
| 3-(methoxyphenyl)acylthiosemicarbazides | Base | 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |
Schiff Base Formation
Schiff bases, or arylidene hydrazides, are readily synthesized by the condensation reaction of this compound with various aromatic aldehydes or ketones. researchgate.netresearchgate.net The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol. researchgate.net This reaction forms an azomethine group (-N=CH-), which is characteristic of Schiff bases. researchgate.net A wide array of substituted aromatic aldehydes can be used to generate a library of N'-arylidene-3-(pyridin-3-yl)propanehydrazides. researchgate.net
Multi-component Reaction Methodologies for Derivative Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyranopyrazoles in a single step. nih.govnih.gov A typical MCR for pyranopyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. nih.govwisdomlib.org This methodology is considered a green chemistry approach due to its efficiency and often mild reaction conditions, sometimes utilizing catalysts like lactic acid or even proceeding under catalyst-free conditions with ultrasonic irradiation. nih.govijcps.com The reaction proceeds through a cascade of condensation and cyclization steps to afford the final pyranopyrazole product. nih.gov Another example of MCRs is the synthesis of dihydropyridazinones through the condensation of a 1,2-dicarbonyl compound with a hydrazine and an active methylene-containing carboxyl derivative. researchgate.net
| Reaction Type | Reactants | Product Class | Reference |
| One-pot, four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyranopyrazole | nih.govwisdomlib.org |
| Condensation | 1,2-Dicarbonyl compound, Hydrazine, Active methylene (B1212753) carboxyl derivative | Dihydropyridazinone | researchgate.net |
Spectroscopic and Structural Elucidation of 3 Pyridin 3 Yl Propanehydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(pyridin-3-yl)propanehydrazide, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the propanehydrazide moiety. Based on data from analogous structures, the following chemical shifts can be predicted. researchgate.netnih.gov
The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution at the 3-position, they will exhibit a complex splitting pattern. The proton at the 2-position is expected to be the most deshielded, appearing at the lowest field, followed by the protons at positions 6, 4, and 5.
The methylene (B1212753) protons of the propyl chain will appear as two triplets. The CH₂ group adjacent to the pyridine ring is anticipated to resonate at approximately δ 2.6-2.8 ppm, while the CH₂ group adjacent to the carbonyl group will be shifted further downfield to around δ 2.4-2.6 ppm.
The N-H protons of the hydrazide group are expected to appear as broad singlets. The exact chemical shift of these protons can vary depending on the solvent and concentration, but they are typically found in the region of δ 4.0-10.0 ppm. Specifically, the NH₂ protons may appear around δ 4.0-5.5 ppm, while the NH proton adjacent to the carbonyl group could be found further downfield, potentially around δ 8.0-10.0 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | ~8.4 | Doublet |
| Pyridine H-6 | ~8.3 | Doublet |
| Pyridine H-4 | ~7.5 | Multiplet |
| Pyridine H-5 | ~7.2 | Multiplet |
| -CH₂- (adjacent to pyridine) | ~2.7 | Triplet |
| -CH₂- (adjacent to C=O) | ~2.5 | Triplet |
| -NH- | ~9.0 | Broad Singlet |
| -NH₂ | ~4.5 | Broad Singlet |
Note: These are predicted values based on related compounds and may vary in experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The pyridine carbons will resonate in the aromatic region (δ 120-150 ppm). The carbon atom at position 2 and 6 are expected to be the most downfield, followed by the carbon at position 4 and 5. The substituted carbon at position 3 will also be in this region.
The carbonyl carbon of the hydrazide group is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 170-175 ppm. The two methylene carbons of the propyl chain will appear in the aliphatic region, with the carbon adjacent to the pyridine ring resonating at a slightly higher field than the one adjacent to the carbonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~172 |
| Pyridine C-2 | ~150 |
| Pyridine C-6 | ~148 |
| Pyridine C-4 | ~136 |
| Pyridine C-3 | ~135 |
| Pyridine C-5 | ~123 |
| -CH₂- (adjacent to pyridine) | ~31 |
| -CH₂- (adjacent to C=O) | ~30 |
Note: These are predicted values based on related compounds and may vary in experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity of protons, which can be helpful in confirming the conformation of the molecule in solution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net
A strong absorption band in the region of 1640-1680 cm⁻¹ can be attributed to the C=O (amide I) stretching vibration of the hydrazide group. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups are expected to appear as multiple bands in the region of 3200-3400 cm⁻¹. The N-H bending vibration (amide II) will likely be observed around 1520-1550 cm⁻¹.
The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide & Amine) | 3200-3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Amide I) | 1640-1680 | Strong |
| C=C, C=N Stretch (Pyridine) | 1400-1600 | Medium-Strong |
| N-H Bend (Amide II) | 1520-1550 | Medium |
Note: These are predicted values based on related compounds and may vary in experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₁N₃O), the molecular ion peak [M]⁺ is expected at m/z 165.19.
The fragmentation pattern would likely involve the cleavage of the bonds in the propanehydrazide chain. A common fragmentation pathway for hydrazides is the loss of the NH₂NH group, which would result in a fragment ion. Cleavage of the C-C bonds in the propyl chain would also lead to characteristic fragment ions. The pyridine ring itself is relatively stable, and its fragmentation would be less prominent. A significant peak at m/z 93 corresponding to the 3-picolyl cation (C₆H₇N⁺) is expected from the cleavage of the bond between the propyl chain and the pyridine ring.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 165 | [M]⁺ |
| 134 | [M - NH₂NH]⁺ |
| 93 | [C₆H₇N]⁺ (3-picolyl cation) |
| 78 | [C₅H₄N]⁺ (pyridyl cation) |
Note: These are predicted fragmentation patterns and may vary depending on the ionization method.
X-ray Diffraction Analysis for Solid-State Structure Determination
While no experimental crystal structure for this compound is currently available, valuable insights can be gained from the known crystal structure of the closely related compound, 3-(pyridin-3-yl)propionic acid.
Advanced Spectroscopic and Surface Characterization Techniques
The elucidation of the electronic properties, surface behavior, and molecular orientation of this compound and its derivatives is greatly enhanced by the application of advanced spectroscopic and surface-sensitive techniques. These methods provide insights that complement traditional spectroscopic data, offering a more complete picture of the molecule's chemical and physical characteristics, particularly in condensed phases and on surfaces.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the pyridine ring and the hydrazide functional group.
Detailed Research Findings: The electronic spectrum of the pyridine moiety typically displays two main absorption bands originating from π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are generally more intense, occur at lower wavelengths, while the weaker n → π* transition, involving the non-bonding electrons of the nitrogen atom, appears at a longer wavelength. researchgate.net For a simple pyridine molecule, absorption maxima are observed around 202 nm and 254 nm. sielc.com The absorption peak at approximately 254-257 nm is attributed to a combination of π → π* and n → π* electronic transitions. researchgate.net
The propanehydrazide side chain introduces additional chromophores, namely the carbonyl group (C=O) and the hydrazide nitrogens (-NH-NH2). The carbonyl group itself exhibits a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. In hydrazide-hydrazone derivatives, the C=O group gives a characteristic IR band around 1680 cm⁻¹, and the hydrazone linkage (-NH-N=C-) introduces further electronic complexity. nih.gov
In a structurally related compound, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, which features the pyridin-3-yl moiety linked to a hydrazone, the UV-Vis spectrum would be influenced by this extended conjugation. nih.gov The interaction between the pyridine ring's π-system and the electrons of the hydrazide and carbonyl groups can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity compared to the parent pyridine. The polarity of the solvent can also significantly influence the positions of these absorption bands. nih.gov For instance, studies on various pyridine derivatives show that solvatochromic effects can provide information about the nature of the electronic transitions. nih.gov
The expected UV-Vis absorption data for this compound would therefore feature contributions from both the pyridine ring and the hydrazide group, likely resulting in complex, overlapping bands. High-level theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to assign these transitions accurately. nih.gov
Table 1: Typical UV-Vis Absorption Maxima for Pyridine and Related Moieties
| Compound/Moiety | Absorption Maxima (λmax) | Transition Type | Reference |
| Pyridine | ~254 nm | π → π* / n → π | researchgate.netsielc.com |
| Pyridine | ~202 nm | π → π | sielc.com |
| Carbonyl (C=O) | ~270-300 nm | n → π* (weak) | General |
| Carbonyl (C=O) | ~180-190 nm | π → π* (strong) | General |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within a material. For this compound, XPS can provide detailed information about the core-level binding energies of its constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O).
Detailed Research Findings: An XPS analysis of this compound would reveal distinct peaks corresponding to the C 1s, N 1s, and O 1s core levels. The precise binding energies of these peaks are sensitive to the local chemical environment of each atom, an effect known as the chemical shift.
Nitrogen (N 1s): The molecule contains three distinct nitrogen environments: the pyridine ring nitrogen, the α-nitrogen of the hydrazide (-C-NH-), and the terminal β-nitrogen (-NH2). This would result in a complex, broadened N 1s signal. A detailed analysis of pyridine shows the N 1s binding energy to be approximately 398.5 eV (gas phase) to 399.0 eV (adsorbed). nih.govresearchgate.netaps.org The hydrazide nitrogens are expected at slightly different binding energies due to their different bonding environments. The nitrogen in the -C-NH- group would likely have a higher binding energy than the terminal -NH2 group due to the proximity of the electron-withdrawing carbonyl group.
Carbon (C 1s): The C 1s spectrum would be a composite of signals from the five carbon atoms of the pyridine ring and the three carbons of the propyl chain. The pyridine carbons themselves are not equivalent, with those adjacent to the nitrogen atom (C2, C6) having slightly different binding energies from the others (C3, C4, C5). researchgate.net The propyl chain carbons would also contribute, with the carbonyl carbon (C=O) appearing at the highest binding energy within the C 1s envelope (typically 287-289 eV) due to its oxidized state. The aliphatic carbons (-CH2-) would appear at lower binding energies (around 285 eV).
Oxygen (O 1s): A single peak corresponding to the O 1s core level of the carbonyl group is expected. The typical binding energy for a carbonyl oxygen in an amide or similar environment is around 531-532 eV.
Theoretical calculations combined with experimental measurements on model compounds like pyridine provide a strong basis for interpreting the complex spectra of its derivatives. nih.govresearchgate.netfigshare.com
Table 2: Expected Core-Level Binding Energies (eV) for this compound from XPS
| Atom | Core Level | Environment | Expected Binding Energy (eV) | Reference (for Pyridine) |
| Nitrogen | N 1s | Pyridine ring | ~399.0 | aps.org |
| Nitrogen | N 1s | Hydrazide (-C-NH-) | ~400.0 | General (Amide) |
| Nitrogen | N 1s | Hydrazide (-NH₂) | ~399.5 | General (Amine) |
| Carbon | C 1s | Pyridine ring | ~285.5 - 286.5 | researchgate.net |
| Carbon | C 1s | Propyl chain (-CH₂-) | ~285.0 | General (Aliphatic) |
| Carbon | C 1s | Carbonyl (C=O) | ~288.0 | General (Amide) |
| Oxygen | O 1s | Carbonyl (C=O) | ~531.5 | General (Amide) |
Note: Values are approximate and can be influenced by sample charging, calibration, and surface interactions.
Near Edge X-ray Absorption Fine Structure (NEXAFS)
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for investigating the unoccupied electronic states and the orientation of molecules adsorbed on surfaces. By using linearly polarized synchrotron radiation and measuring the absorption of X-rays near an element's absorption edge, NEXAFS provides detailed information on the orientation of specific chemical bonds.
Detailed Research Findings: For a molecule like this compound adsorbed on a substrate, NEXAFS spectra would be recorded at the C, N, and O K-edges. The spectra are characterized by sharp resonance peaks corresponding to the excitation of 1s core electrons into unoccupied molecular orbitals, primarily π* and σ* orbitals.
The analysis of pyridine on surfaces provides a direct analogy. The NEXAFS spectrum of pyridine at the N K-edge and C K-edge shows distinct resonances corresponding to transitions from the 1s level to the unoccupied π* and σ* orbitals of the aromatic ring. The intensity of these resonance peaks is highly dependent on the angle between the electric field vector of the incident X-ray beam and the direction of the molecular orbitals.
By varying the incidence angle of the polarized X-rays relative to the surface, the orientation of the pyridine ring can be determined. For example, if the pyridine ring lies flat on the surface, the π* resonance (associated with orbitals perpendicular to the ring plane) will be strongest at normal X-ray incidence and weakest at grazing incidence. Conversely, the σ* resonances (associated with orbitals within the plane of the ring) will show the opposite angular dependence. This allows for a precise determination of the molecular tilt angle with respect to the surface normal.
For this compound, this technique could be used to determine the adsorption geometry. It could distinguish whether the molecule adsorbs with the pyridine ring plane parallel, perpendicular, or tilted relative to the surface. Furthermore, by analyzing the fine structure at the N and O K-edges, information about the orientation of the hydrazide group could also potentially be extracted.
Table 3: Principles of NEXAFS for Molecular Orientation
| Resonance | Orbital Type | Orientation Relative to Pyridine Ring | Strongest Intensity Condition (for flat-lying ring) |
| π | Anti-bonding pi | Perpendicular to plane | Normal X-ray Incidence |
| σ | Anti-bonding sigma | In the plane | Grazing X-ray Incidence |
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) is a surface imaging technique capable of achieving atomic resolution. It allows for the direct visualization of individual molecules adsorbed on a conductive surface, providing information on their adsorption site, orientation, packing structure in self-assembled monolayers, and electronic properties.
Detailed Research Findings: While no specific STM studies on this compound were found, extensive research on similar molecules, such as pyridine on metal surfaces and alkanes on graphite (B72142), demonstrates the potential of this technique. nih.govcolumbia.eduresearchgate.netnih.gov
An STM study of this compound on a substrate like gold (Au(111)) or highly oriented pyrolytic graphite (HOPG) would likely reveal how the molecules arrange themselves on the surface. Individual molecules could be imaged, allowing for the determination of their adsorption footprint. For pyridine on an Ag(110) surface, STM images show the molecule as an elongated feature, indicating it bonds through its nitrogen lone pair electrons. nih.gov A similar approach could determine whether this compound binds to the surface via the pyridine nitrogen, the hydrazide group, or lies flat through π-system interactions.
STM images are not simple topographical maps but are rather a convolution of topography and local density of electronic states (LDOS) near the Fermi level. Therefore, different parts of the molecule may appear with different "heights" or contrasts depending on their electronic structure. For instance, in images of alkane derivatives, an alternating bright and dark spot pattern is often observed, which is explained by electronic effects related to the registry of the adsorbate with the underlying graphite lattice. columbia.eduresearchgate.netnih.gov For this compound, the aromatic pyridine ring would likely appear more prominent in STM images than the more insulating propanehydrazide chain, depending on the tunneling bias voltage.
Furthermore, by performing scanning tunneling spectroscopy (STS), the bias voltage can be varied to probe the LDOS of the molecule, mapping the energies of its molecular orbitals. This could complement the information obtained from UV-Vis and NEXAFS spectroscopy.
Investigation of Structure Activity Relationships Sar for 3 Pyridin 3 Yl Propanehydrazide Derivatives
Impact of Pyridine (B92270) Ring Modifications on Biological Potency
The pyridine ring, a key heterocyclic scaffold in medicinal chemistry, plays a pivotal role in the biological activity of 3-(Pyridin-3-yl)propanehydrazide derivatives. mdpi.comresearchgate.netnih.gov Alterations to this aromatic system can profoundly impact the compound's potency and efficacy.
One common modification strategy involves the introduction of substituents onto the pyridine ring. The nature, position, and number of these substituents can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to target proteins. For instance, the addition of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), can enhance biological activity. mdpi.comnih.gov The introduction of a fluorine atom, in particular, has been shown to significantly improve the antibacterial activity of some pyridine derivatives, possibly by reducing the electron cloud density of the pyridine ring and enhancing target binding or cell penetration. nih.gov Conversely, the addition of bulky groups can sometimes lead to a decrease in activity due to steric hindrance at the binding site. mdpi.com
The position of the nitrogen atom within the pyridine ring is also a critical determinant of biological activity. As a bioisostere of a benzene ring, the pyridine heterocycle's nitrogen atom can form crucial hydrogen bonds with biological targets. nih.gov Shifting the nitrogen's position or fusing other rings to the pyridine core can create novel scaffolds with altered pharmacological properties. For example, the fusion of a pyrrole ring to the pyridine nucleus to form pyrrolopyridine derivatives has been explored to generate compounds with a broad spectrum of biological activities, including analgesic, antidiabetic, and anticancer effects. mdpi.comijnrd.org
| Modification | Impact on Biological Potency | Rationale | Example Derivative Class |
| Halogenation (e.g., F, Cl, Br) | Often increases potency | Alters electronic properties, enhances binding affinity | Fluoro-substituted pyridine derivatives |
| Introduction of O-CH3 (OMe) groups | Can increase activity, dependent on number and position | Modifies electronic and steric profile | Methoxy-substituted pyridine analogs |
| Addition of bulky substituents | May decrease potency | Can cause steric hindrance at the target's active site | Phenyl-substituted pyridines |
| Fusion with other rings | Can significantly alter or enhance activity | Creates novel chemical scaffolds with different binding modes | Pyrrolopyridine derivatives |
Contribution of the Hydrazide Linker to Molecular Interactions
The hydrazide linker (-CO-NH-NH-) is not merely a passive connector but an active participant in the molecular interactions of this compound derivatives. This functional group is a cornerstone of the biological activity of numerous compounds, valued for its ability to form hydrogen bonds and act as a versatile synthon for creating more complex heterocyclic structures. mdpi.com
The hydrogen bonding capabilities of the hydrazide moiety are crucial for its interaction with biological targets. The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows for the formation of multiple, stabilizing interactions within a protein's binding pocket. These interactions are often essential for anchoring the molecule in the correct orientation for a therapeutic effect.
Furthermore, the hydrazide group serves as a valuable synthetic handle. It can be readily reacted with various aldehydes and ketones to form hydrazone derivatives. nih.gov This synthetic accessibility allows for the creation of large libraries of compounds with diverse substituents, which is a key strategy in lead optimization. The resulting hydrazide-hydrazone scaffold is a common feature in molecules with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov The N-N linkage within the hydrazide and its derivatives is a key structural motif in many bioactive agents. nih.gov
| Feature of Hydrazide Linker | Contribution to Molecular Interactions | Significance |
| Hydrogen Bond Donors (N-H) | Forms hydrogen bonds with acceptor sites on the target protein. | Anchors the molecule in the binding pocket. |
| Hydrogen Bond Acceptor (C=O) | Forms hydrogen bonds with donor sites on the target protein. | Contributes to binding affinity and specificity. |
| Synthetic Versatility | Allows for the facile synthesis of diverse hydrazone derivatives. | Enables extensive SAR studies and lead optimization. |
Influence of Substituents on Pharmacological Profiles
The pharmacological profile of this compound derivatives can be finely tuned by the introduction of various substituents at different positions of the molecule. These substituents can influence a compound's potency, selectivity, and pharmacokinetic properties.
In derivatives where the hydrazide has been cyclized into other heterocyclic systems or further substituted, the nature of these appended groups is critical. For instance, in a series of pyridine-3-sulfonamide (B1584339) derivatives, compounds with aliphatic lipophilic substituents showed higher activity against certain carbonic anhydrase isoforms compared to those with bulky phenyl substituents. mdpi.com This suggests that the size and lipophilicity of the substituent are key factors in determining the potency and selectivity of these compounds.
The position of the substituent is equally important. In certain pyrrolo[3,4-c]pyridine derivatives, a phenoxy substituent at the 4-position was found to significantly influence the compound's activity. mdpi.com Furthermore, substituents in the para position of a phenyl ring attached to the main scaffold were shown to increase activity. mdpi.com
| Substituent Type | Influence on Pharmacological Profile | Example Observation |
| Aliphatic vs. Aromatic | Can significantly alter potency and selectivity. | Aliphatic lipophilic groups showed higher activity in certain pyridine-3-sulfonamides. mdpi.com |
| Electron-donating vs. Electron-withdrawing | Modifies the electronic properties of the molecule, affecting target interactions. | A hydroxyl group on an aromatic ring enhanced anti-inflammatory activity in some derivatives. nih.gov |
| Positional Isomers | The position of the substituent can dramatically impact activity. | A 4-phenoxy substituent was crucial for the activity of certain pyrrolo[3,4-c]pyridines. mdpi.com |
Stereochemical Considerations and their Effect on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. nih.govresearchgate.netnih.gov Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.
For derivatives of this compound that possess chiral centers, the absolute configuration of these centers can have a profound impact on their biological activity. rsc.org It is common for one enantiomer to be significantly more potent than the other, or for the two enantiomers to have qualitatively different pharmacological effects. For example, in a study of tricyclic pyridazinone derivatives, the (S)-enantiomer was found to be twice as potent as the (R)-enantiomer. rsc.org
The differential activity of stereoisomers can be attributed to the specific interactions they form with their biological target. A more active enantiomer will typically have a better fit within the binding site, allowing for more optimal and stabilizing interactions. Molecular modeling studies can often shed light on the structural and stereochemical requirements for efficient target binding. nih.govnih.govmalariaworld.org
In some cases, stereochemistry may not only affect the binding to the target but also influence the molecule's uptake and distribution. Studies on certain antimalarial compounds revealed that while stereochemistry had a variable effect on target binding, it led to significant differences in antimalarial activity, suggesting a stereoselective uptake mechanism. nih.govnih.govmalariaworld.orgresearchgate.net Therefore, the investigation of the stereochemical aspects of this compound derivatives is crucial for the development of effective and selective therapeutic agents.
| Stereochemical Aspect | Effect on Biological Activity | Underlying Reason |
| Enantiomers | Often exhibit different potencies and/or pharmacological effects. | Differential binding affinity to chiral biological targets. |
| Diastereomers | Can have distinct biological activity profiles. | Different three-dimensional shapes leading to varied interactions with the target. |
| Absolute Configuration (R/S) | A specific configuration is often required for optimal activity. | The precise spatial arrangement of functional groups is critical for target recognition. |
Mechanistic Insights into Biological Interactions of 3 Pyridin 3 Yl Propanehydrazide and Its Derivatives
Proposed Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor modulation)
The molecular mechanisms through which 3-(pyridin-3-yl)propanehydrazide and its derivatives exert their biological effects are multifaceted. For antimicrobial activity, it is suggested that some pyridinium (B92312) salt derivatives may act on cell membranes, with their surface activity being a key contributor to their antibacterial properties. mdpi.com In the context of anticancer activity, certain N-(quinoline)sulfonamide derivatives containing a pyridine-3-sulfonamide (B1584339) scaffold are thought to function as inhibitors of the NF-κB pathway. mdpi.com The nuclear factor NF-κB is a crucial regulator of genes involved in cell proliferation and survival, making it a significant target for cancer therapy. mdpi.com
Derivatives of this compound have also been designed as specific enzyme inhibitors. For instance, trans-3-(pyridin-3-yl)acrylamide derivatives have been identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme that has emerged as a promising target for anticancer drugs. nih.gov Furthermore, 3-amino-pyrazolo[3,4-d]pyrimidines, which can be conceptually related to pyridine-containing structures, have been developed as highly selective inhibitors of p38α kinase, a key enzyme in inflammatory signaling pathways. nih.gov
In the context of receptor interaction, the binding of mirabegron (B1684304), a β3-adrenergic agonist that contains a thiazole (B1198619) and a phenylacetamide moiety, has been studied in detail. Its binding to the β3-adrenoceptor involves interactions of its chiral hydroxyl group and amine with specific amino acid residues in the orthosteric ligand-binding pocket. mdpi.com While not a direct derivative of this compound, the study of mirabegron's receptor binding provides insights into how complex molecules containing pyridine-like structures can interact with G-protein-coupled receptors.
In Vitro Studies on Biological Targets (e.g., kinases, enzymes, receptors)
In vitro studies have been instrumental in identifying the specific biological targets of derivatives of this compound. These studies have often focused on enzymes and cancer cell lines.
One area of significant research has been the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). A series of trans-3-(pyridin-3-yl)acrylamide derivatives incorporating a biarylsulfanilamide moiety were synthesized and evaluated for their in vitro NAMPT inhibitory potency. nih.gov One of the most potent compounds, compound 23, exhibited an IC50 value of 5.08 nM against NAMPT. nih.gov
Kinase inhibition is another important area of investigation. Furo[3,2-b]pyridine-based compounds have been identified as highly selective inhibitors of HIPK (Homeodomain-interacting protein kinase) and CLK (Cdc2-like kinase) families of protein kinases. nih.gov Additionally, 3-amino-pyrazolo[3,4-d]pyrimidines have been optimized as potent and exquisitely selective inhibitors of p38α kinase. nih.gov
The interaction of pyridine-containing compounds with receptors has also been a subject of study. For example, detailed molecular docking simulations have been performed to understand the binding of the β3-adrenergic agonist mirabegron to the α1A-adrenoceptor, revealing specific patterns of ligand orientation and contacts with receptor positions. mdpi.com
Biological Activity Profiling in Model Systems
The biological activity of this compound and its derivatives has been extensively profiled in various model systems, demonstrating a broad spectrum of potential therapeutic applications.
Derivatives of this compound have shown notable antimicrobial activity. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria. nih.gov Compounds 21b, 21d, 21e, and 21f demonstrated strong antibacterial activity, comparable to the antibiotic linezolid, against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.gov
Substituted benzylidenehydrazinylpyridinium derivatives have also been screened for their antibacterial and antifungal properties. mdpi.com Compounds containing a 3-phenylpropyl chain showed the highest activity against Staphylococcus aureus, with one derivative being the most active against all tested bacteria and fungi. mdpi.com The mechanism of action for these pyridinium salts is thought to involve interaction with the cell membrane. mdpi.com
Furthermore, other pyridine-containing compounds have been reported to have significant antimicrobial activity. For instance, N-pyridin-3-yl-benzenesulfonamide exhibited great antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. indexcopernicus.com Some pyridine (B92270) compounds have also shown activity against Candida albicans, a common fungal pathogen. nih.gov
| Derivative Type | Target Organisms | Key Findings |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Strong antibacterial activity, comparable to linezolid. nih.gov |
| Benzylidenehydrazinylpyridinium salts | S. aureus, E. coli, P. aeruginosa, C. albicans | Compounds with a 3-phenylpropyl chain showed high activity against S. aureus. mdpi.com |
| N-Pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Demonstrated significant antimicrobial activity. indexcopernicus.com |
| Pyridinone and Triazine derivatives | Candida albicans | Showed fungicidal activity and inhibited biofilm formation. nih.gov |
The anticancer potential of derivatives of this compound has been a major focus of research. A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and their cytotoxicity was assessed against various cancer cell lines. nih.gov Nitro-containing derivatives showed higher cytotoxic activity against the PC3 (prostate cancer) cell line, while methoxylated derivatives were more active against the SKNMC (neuroblastoma) cell line. nih.gov These compounds were also tested for their inhibitory activity against 15-lipoxygenase-1, a potential target for anticancer drugs. nih.gov
In another study, 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides were synthesized and evaluated for their effect on the growth of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). mdpi.com These compounds exhibited very high activity against the cancer cell lines, with IC50 values ranging from 4 to 43 μM, and showed selectivity relative to a noncancerous keratinocyte cell line. mdpi.com The proposed mechanism of action for these compounds is the inhibition of the NF-κB pathway. mdpi.com
Furthermore, imidazo[1,2-a]pyridine (B132010) compounds have been screened for their cytotoxicity against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines. nih.gov One compound, in particular, showed the highest cytotoxicity against MCF-7 with an IC50 of 14.81 ± 0.20 µM. nih.gov
| Derivative Type | Cancer Cell Lines | Key Findings |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | PC3, HT29, SKNMC | Nitro-containing derivatives were more cytotoxic to PC3 cells; methoxylated derivatives were more active against SKNMC cells and were potent enzyme inhibitors. nih.gov |
| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116, MCF-7, HeLa | High activity against cancer cell lines (IC50 = 4–43 μM) and selectivity over noncancerous cells. mdpi.com |
| Imidazo[1,2-a]pyridines | MCF-7, HT-29, B16F10 | Compound 18 showed the highest cytotoxicity against MCF-7 (IC50 = 14.81 ± 0.20 µM). nih.gov |
| trans-3-(pyridin-3-yl)acrylamides | DU145, Hela, H1975, K562, MCF-7, HUH7 | Potent NAMPT inhibitors with single-digit nanomolar antiproliferative activity against several cell lines. nih.gov |
While direct studies on the anti-inflammatory properties of this compound are limited, related pyridine-containing compounds have been investigated for such activities. For example, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been synthesized and characterized as having anti-inflammatory activity. nih.gov The development of selective inhibitors for kinases like p38α, as seen with 3-amino-pyrazolo[3,4-d]pyrimidines, also points towards the potential anti-inflammatory applications of pyridine-based scaffolds, as these kinases are central to the inflammatory response. nih.gov
The antioxidant potential of pyridine derivatives has been explored in several studies. The antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series was evaluated using various assays. researchgate.net One of the aminodi(hetero)arylamines demonstrated significant radical scavenging activity and reducing power, while another was highly effective in inhibiting lipid peroxidation in porcine brain cell homogenates, with an EC50 value lower than the standard antioxidant, trolox. researchgate.net
The antioxidant activity of N3 substituted thiazolo[4,5-b]pyridines has also been investigated. biointerfaceresearch.com Additionally, model studies on common terpenoid constituents of essential oils have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method to assess antioxidant activity, a technique that could be applied to pyridine derivatives. nih.gov
Computational and Molecular Modeling Studies of 3 Pyridin 3 Yl Propanehydrazide and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and predict the reactivity of 3-(Pyridin-3-yl)propanehydrazide.
Density Functional Theory (DFT) is a computational method used to determine the optimized molecular geometry and electronic properties of a molecule. scirp.orgnih.gov By calculating parameters such as bond lengths, bond angles, and dihedral angles, researchers can obtain the most stable three-dimensional structure of the compound. epstem.net These calculations also yield insights into the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. nih.gov MEP maps identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites on the molecule, predicting how it will interact with biological targets. nih.gov
HOMO-LUMO Analysis is another critical aspect of quantum chemical studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO represents the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating that the molecule can be easily excited and may exhibit significant biological activity. nih.gov For this compound, this analysis helps in understanding its potential as a reactive agent within a biological system.
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's reactivity profile.
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides realistic bond lengths, bond angles, and conformations for use in further studies like docking. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. irjweb.com | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. nih.gov | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap; soft molecules have a small gap. irjweb.com |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. irjweb.com | Quantifies the molecule's ability to act as an electrophile. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of a drug's mechanism of action. nih.gov For this compound, docking simulations can predict its binding affinity and interaction patterns with potential antitubercular targets, such as the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. nih.govresearchgate.net
The docking process involves two main steps:
Conformational Sampling: The algorithm explores a wide range of possible conformations of the ligand within the protein's binding site.
Scoring: A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each conformation. The pose with the lowest binding energy is typically considered the most likely binding mode. nih.gov
Studies on isoniazid (B1672263), a close analogue, have shown that its activated form binds to InhA, inhibiting fatty acid synthesis. nih.gov Docking simulations of this compound into the InhA active site would reveal key intermolecular interactions, such as:
Hydrogen Bonds: Interactions between the hydrazide group or the pyridine (B92270) nitrogen and amino acid residues in the binding pocket.
Hydrophobic Interactions: Interactions involving the pyridine ring and the propyl chain with nonpolar residues.
Pi-stacking: Potential interactions between the aromatic pyridine ring and aromatic residues like tyrosine or phenylalanine.
These simulations can explain how structural modifications relative to isoniazid affect binding affinity and can guide the design of analogues with improved target interactions.
Table 2: Typical Workflow of Molecular Docking Simulation
| Step | Description | Outcome |
|---|---|---|
| 1. Target Preparation | The 3D structure of the target protein (e.g., InhA) is obtained from a database (e.g., PDB) and prepared by adding hydrogens and removing water molecules. | A refined protein structure ready for docking. |
| 2. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. | A low-energy, stable conformation of the ligand. |
| 3. Binding Site Definition | The active site or binding pocket on the protein is identified and defined as the search space for the ligand. | A specific grid box where the docking algorithm will place the ligand. |
| 4. Docking Simulation | The software systematically places the ligand in the binding site in various orientations and conformations. | A set of potential binding poses (orientations) of the ligand. |
| 5. Scoring and Analysis | Each pose is evaluated using a scoring function to estimate binding energy. nih.gov The top-ranked poses are analyzed to identify key intermolecular interactions. | Prediction of the most stable binding mode and the specific amino acid residues involved in the interaction. |
Pharmacophore Modeling and De Novo Ligand Design Strategies
Pharmacophore modeling is a powerful strategy in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govslideshare.net A pharmacophore model does not represent a real molecule but rather an abstract collection of steric and electronic features.
For this compound and its analogues, a pharmacophore model could be generated based on a set of known active compounds (ligand-based) or from the structure of the ligand bound to its target protein (structure-based). slideshare.net The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor (e.g., the pyridine nitrogen).
A Hydrogen Bond Donor (e.g., the -NH-NH2 group).
An Aromatic Ring feature (the pyridine ring).
A Hydrophobic feature (the propyl chain).
Once a pharmacophore model is developed and validated, it serves two primary purposes:
Virtual Screening: The model can be used as a 3D query to rapidly search large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. mdpi.com
De Novo Ligand Design: The pharmacophore model can serve as a template or scaffold for designing entirely new molecules. By connecting the pharmacophoric features with appropriate chemical linkers, novel structures can be built that are optimized for binding to the target.
This approach allows for the rational design of new hydrazide derivatives with potentially enhanced activity or improved pharmacokinetic properties. rsc.org
Table 3: Common Pharmacophoric Features in Drug Design
| Feature | Description | Potential Role in this compound |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons that can form a hydrogen bond. | The nitrogen atom in the pyridine ring and the carbonyl oxygen. |
| Hydrogen Bond Donor (HBD) | An atom (usually N or O) bonded to a hydrogen atom. | The amine (-NH2) and amide (-NH-) protons of the hydrazide group. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | The pyridine ring, which can engage in pi-pi stacking or hydrophobic interactions. |
| Hydrophobic (HY) | A nonpolar group or region of the molecule. | The propyl linker and the pyridine ring. |
| Positive/Negative Ionizable | A group that can carry a formal positive or negative charge at physiological pH. | The pyridine nitrogen can be protonated, acting as a positive ionizable feature. |
Conformational Analysis and Energy Landscape Studies
Conformational analysis is the study of the different spatial arrangements (conformations or conformers) of a molecule that arise from rotation around its single bonds, and the energy associated with each. lumenlearning.comlibretexts.org For a flexible molecule like this compound, understanding its conformational preferences is crucial because the biologically active conformation—the one that binds to the target receptor—may not be its lowest energy state in solution.
The key flexible bonds in this compound are the C-C single bonds within the propane (B168953) linker. Rotation around these bonds allows the pyridine ring and the hydrazide moiety to adopt various relative orientations. Conformational analysis aims to map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). libretexts.org
This analysis helps to:
Identify low-energy, stable conformations that the molecule is likely to adopt.
Determine the energy barriers between different conformations.
Understand how the molecule's shape can adapt to fit into a constrained protein binding site.
The study of the crystal structure of the related compound 3-(Pyridin-3-yl)propionic acid shows how molecules can assemble through hydrogen bonding. nih.govresearchgate.net For this compound, computational conformational analysis provides a more dynamic picture, revealing the full range of shapes the molecule can assume. This information is vital for interpreting structure-activity relationships and for ensuring that designed ligands can adopt the necessary conformation for effective binding.
3 Pyridin 3 Yl Propanehydrazide As a Versatile Synthetic Intermediate
Role in the Construction of Complex Heterocyclic Scaffolds
3-(Pyridin-3-yl)propanehydrazide serves as a pivotal building block in synthetic organic chemistry, primarily due to the versatile reactivity of its hydrazide functional group (-CONHNH₂). This moiety provides a reactive site for condensation and cyclization reactions, enabling the construction of a wide array of complex heterocyclic systems. The presence of the pyridine (B92270) ring further imparts specific electronic and steric properties to the molecule, influencing its reactivity and the biological activity of the resulting heterocyclic scaffolds.
The hydrazide group can react with various electrophilic reagents, leading to the formation of intermediates that readily undergo intramolecular cyclization to yield stable five- or six-membered heterocyclic rings. A common strategy involves the initial condensation with aldehydes or ketones to form hydrazones, which are then cyclized to generate diverse scaffolds. nih.govnih.gov For instance, reactions with dicarbonyl compounds, α-haloketones, or isothiocyanates can lead to the formation of pyridazines, thiazoles, and thiadiazoles, respectively. mdpi.commdpi.com
The synthesis of various heterocyclic systems derived from hydrazide intermediates is a well-established area of research. For example, 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide, a related structure, is formed by treating the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.gov This carbohydrazide can then be condensed with various aromatic aldehydes to yield N'-arylmethylidene carbohydrazides, which are important thiazole (B1198619) derivatives. nih.gov Similarly, the reaction of cyanoacetyl hydrazine with 3-acetylpyridine produces a hydrazide-hydrazone derivative that can undergo a series of heterocyclization reactions to yield coumarin, pyridine, and thiazole derivatives. nih.gov
The general synthetic utility is further demonstrated in the preparation of 1,3,4-oxadiazoles. This is often achieved through the cyclodehydration of N,N'-diacylhydrazine precursors, a reaction that can be promoted by various reagents, including phosphorus oxychloride or triflic anhydride (B1165640). biointerfaceresearch.commdpi.com Oxidative cyclization of hydrazide-hydrazones is another key route to this scaffold. biointerfaceresearch.com These examples underscore the role of the hydrazide group, such as the one in this compound, as a reliable synthon for accessing medicinally relevant heterocyclic cores like thiazoles, pyridines, and oxadiazoles. nih.govmdpi.com
Table 1: Heterocyclic Scaffolds Synthesized from Hydrazide Precursors
| Heterocyclic Scaffold | Key Reagents/Reaction Type | Reference |
|---|---|---|
| Thiazoles | α-Haloketones or reaction with elemental sulfur and an isothiocyanate. | nih.govnih.gov |
| 1,3,4-Oxadiazoles | Cyclodehydration of diacylhydrazines (e.g., using POCl₃). | biointerfaceresearch.comnih.gov |
| 1,3,4-Thiadiazoles | Reaction with thiosemicarbazide (B42300) followed by cyclization. | mdpi.com |
| Pyridazines | Condensation with 1,3-dicarbonyl compounds. | mdpi.commdpi.com |
| Pyridines | Reaction of a hydrazide-hydrazone with malononitrile or similar reagents. | nih.gov |
| Coumarins | Reaction of a hydrazide-hydrazone with salicylaldehyde. | nih.gov |
Applications in Multi-Step Organic Syntheses
The utility of this compound extends beyond the formation of single heterocyclic rings; it is a valuable intermediate in multi-step synthetic sequences designed to build more elaborate molecular architectures. The heterocycles synthesized from this hydrazide often serve as platforms for further functionalization, allowing for the systematic construction of complex target molecules.
A representative example of its role in sequential synthesis is the creation of hydrazide-hydrazone derivatives, which act as versatile intermediates for subsequent heterocyclization reactions. nih.gov In a typical sequence, this compound would first be condensed with a ketone or aldehyde. The resulting hydrazone can then be subjected to a variety of cyclization conditions. For instance, reacting the hydrazone intermediate with malononitrile and a base can lead to the formation of a substituted pyridine ring. nih.gov Alternatively, reacting the same intermediate with salicylaldehyde can yield a coumarin scaffold. nih.gov
Green Chemistry Approaches in Synthetic Transformations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and avoid hazardous solvents. Transformations involving this compound and related structures have benefited significantly from these approaches, particularly through the use of microwave-assisted synthesis and solvent-free reaction conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions involving hydrazide derivatives. researchgate.net This technique often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. The synthesis of various heterocyclic systems, such as thiazolyl-pyridazinediones and pyrido[2,3-e] chemicalbook.comresearchgate.netoxazin-4-ones, has been successfully achieved using microwave irradiation. mdpi.comresearchgate.net For example, one study reported that the condensation of 3-(2-bromoacetyl)chromen-2-ones with 4-amino-5-phenyl-4H chemicalbook.combldpharm.commdpi.comtriazole-3-thiols under microwave irradiation at 450W was completed in 10-15 minutes, a significant improvement over the 4 hours required with conventional heating.
Solvent-free or "grindstone" chemistry represents another significant green methodology applicable to hydrazide chemistry. mdpi.commdpi.com This approach involves the grinding of solid reactants, sometimes with a catalytic amount of a benign reagent, which can initiate the reaction without the need for a solvent. This method reduces the environmental impact associated with solvent use and disposal. The synthesis of hydrazide derivatives has been efficiently carried out using a grinding technique with L-proline as a reusable organocatalyst, highlighting a sustainable protocol. researchgate.netmdpi.com The use of chitosan, a naturally occurring biopolymer, as a heterogeneous basic catalyst in microwave-assisted syntheses further exemplifies the integration of green principles in the synthesis of bioactive heterocycles. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of triazolothiadiazines | Conventional Heating | 4 hours | Moderate | |
| Synthesis of triazolothiadiazines | Microwave Irradiation | 10-15 minutes | Higher | |
| Synthesis of acetamides | Conventional Heating | 12-24 hours | ~60% | mdpi.com |
| Synthesis of acetamides | Microwave Irradiation | 10-15 minutes | 75-85% | mdpi.com |
Future Research Directions and Translational Perspectives for 3 Pyridin 3 Yl Propanehydrazide Chemistry
Exploration of Novel Structural Scaffolds for Enhanced Mechanistic Understanding
A crucial avenue for future research lies in the systematic exploration of novel structural scaffolds derived from 3-(pyridin-3-yl)propanehydrazide. By strategically modifying its core structure, researchers can aim to enhance its biological activity, improve its pharmacokinetic properties, and elucidate its mechanism of action at a molecular level.
One approach involves the derivatization of the hydrazide moiety. The reaction of the terminal amino group of the hydrazide with various aldehydes and ketones can yield a diverse library of hydrazone derivatives. researchgate.net This has been a successful strategy for generating compounds with a range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov For instance, condensation with substituted aromatic aldehydes could introduce a variety of functional groups, influencing the compound's steric and electronic properties.
Furthermore, the propane (B168953) linker itself can be a target for modification. Varying the length of the alkyl chain, introducing branching, or incorporating cyclic structures could influence the molecule's flexibility and conformational preferences, which are critical for binding to biological macromolecules.
The synthesis and biological evaluation of these novel analogs, coupled with in silico modeling, can provide valuable structure-activity relationship (SAR) data. This information is essential for understanding how specific structural features contribute to the compound's biological effects and for the rational design of more potent and selective molecules.
Advancements in Synthetic Methodologies and Sustainable Production
The development of efficient and sustainable synthetic routes to this compound and its derivatives is paramount for facilitating further research and potential future applications. While the synthesis of hydrazides is a well-established area of organic chemistry, there is always room for improvement, particularly in terms of environmental impact and cost-effectiveness.
A common method for synthesizing hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). researchgate.net For this compound, this would likely involve the synthesis of an appropriate ester of 3-(pyridin-3-yl)propanoic acid. Future research could focus on optimizing the conditions for this reaction to improve yields and minimize the use of hazardous reagents and solvents.
Solid-phase synthesis techniques, which have been successfully applied to the synthesis of peptide hydrazides, could also be adapted for the production of this compound derivatives. This approach can simplify purification processes and allow for the rapid generation of compound libraries for high-throughput screening.
Development of Advanced Chemical Probes for Biological Systems
The inherent structural features of this compound, namely the pyridine (B92270) ring and the hydrazide group, make it an attractive scaffold for the development of advanced chemical probes. These probes can be invaluable tools for studying biological processes and for the detection and imaging of specific analytes within living systems.
The pyridine moiety is a common component in fluorescent probes due to its electronic properties and its ability to participate in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, which are often the basis for fluorescence signaling. By conjugating a suitable fluorophore to the this compound backbone, it may be possible to create probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a specific target.
The hydrazide group itself is a reactive handle that can be used for the specific detection of certain analytes. For example, hydrazide-containing probes have been developed for the detection of formaldehyde (B43269), a biologically important small molecule. nih.gov The condensation reaction between the hydrazide and formaldehyde leads to a change in the probe's photophysical properties, allowing for its quantification.
Future research in this area could focus on designing and synthesizing derivatives of this compound that are tailored for specific biological applications. This could involve the development of probes for detecting metal ions, reactive oxygen species, or specific enzymes. The ability to visualize the localization and dynamics of these species within cells and tissues would provide significant insights into cellular function and disease pathogenesis.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical biology. These powerful computational tools can be leveraged to accelerate the design and optimization of novel compounds based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity, can be significantly enhanced by ML algorithms. researchgate.net By training models on existing data for pyridine and hydrazide derivatives, it may be possible to predict the biological activity of new, unsynthesized analogs of this compound. This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources.
Furthermore, ML models can be used to predict various physicochemical properties of compounds, such as solubility, permeability, and metabolic stability. rsc.orgresearchgate.net This information is crucial for the early stages of drug development and can help to identify potential liabilities before significant resources are invested in a particular compound. The application of these computational approaches can also aid in the optimization of reaction conditions for the synthesis of these compounds. beilstein-journals.org
The synergy between computational modeling and experimental validation will be key to unlocking the full potential of this compound chemistry. By using AI and ML to guide the design and synthesis of new compounds, researchers can more efficiently explore the chemical space around this scaffold and identify molecules with promising therapeutic or diagnostic applications. nih.govharvard.edu
Q & A
Q. Methodological Approach :
Repeat assays with standardized protocols (e.g., MTT assay, 72-hour incubation).
Validate target engagement via enzyme inhibition assays (e.g., GSK-3β inhibition).
Use molecular docking to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
How do structural modifications of the hydrazide moiety affect antioxidant activity?
Advanced Research Focus
Introducing electron-donating groups (e.g., methoxy) or conjugated systems (e.g., naphthalene) enhances radical scavenging. For example:
Q. Advanced Research Focus
- QSAR Modeling : Correlate logP values with cytotoxicity (e.g., hydrophobic analogs show better blood-brain barrier penetration).
- Molecular Dynamics : Simulate binding to targets like PDE10A or GSK-3β .
- ADMET Prediction : Prioritize derivatives with low hepatotoxicity (e.g., avoid ester groups prone to hydrolysis) .
Tool Recommendation : Use SwissADME or AutoDock Vina for rapid screening .
What analytical techniques are critical for assessing purity in complex hydrazide derivatives?
Q. Basic Research Focus
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve hydrazide peaks from byproducts.
- Elemental Analysis : Confirm C, H, N ratios within ±0.4% of theoretical values.
- TGA/DSC : Detect hydrate formation or decomposition events during storage .
Note : Purity ≥95% is essential for biological testing; recrystallize from ethanol or acetonitrile .
Why do some this compound derivatives exhibit poor solubility, and how can this be improved?
Advanced Research Focus
Low solubility often stems from hydrophobic aromatic rings or crystalline packing. Solutions include:
Prodrug Design : Introduce phosphate or glycoside groups.
Co-Crystallization : Use succinic acid or cyclodextrins as co-formers.
Nanoformulation : Encapsulate in PLGA nanoparticles .
Example : A morpholin-4-yl derivative showed improved aqueous solubility via salt formation (e.g., hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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